molecular formula C14H17NOS B2417674 [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine CAS No. 626216-03-3

[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine

Cat. No.: B2417674
CAS No.: 626216-03-3
M. Wt: 247.36
InChI Key: KDTOMHLXNQRXGH-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine: is an organic compound with the molecular formula C14H17NOS. This compound features a methoxyphenyl group attached to an ethyl chain, which is further connected to a thiophen-2-ylmethyl-amine group. The presence of both aromatic and heterocyclic structures in its composition makes it a compound of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition suggests that this compound may modulate neurotransmitter levels, impacting various physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, variations in cytoplasmic calcium concentration play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression . By affecting these pathways, this compound can alter cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit store-operated calcium entry (SOCE) in Jurkat cells with an IC50 of 12 μM . This inhibition affects calcium influx, which is critical for various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with monoamine oxidase and other enzymes suggest its role in modulating neurotransmitter levels and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s distribution within specific cellular compartments can determine its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is performed under controlled conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to a specific temperature to facilitate the coupling process, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine lies in its combination of a methoxyphenyl group with a thiophen-2-ylmethyl-amine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTOMHLXNQRXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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